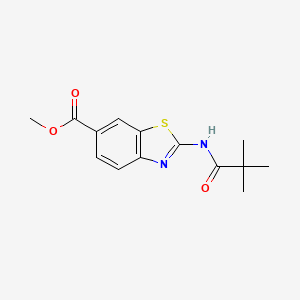

METHYL 2-(2,2-DIMETHYLPROPANAMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE

Description

Properties

IUPAC Name |

methyl 2-(2,2-dimethylpropanoylamino)-1,3-benzothiazole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S/c1-14(2,3)12(18)16-13-15-9-6-5-8(11(17)19-4)7-10(9)20-13/h5-7H,1-4H3,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZEDGLINFNOBRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC2=C(S1)C=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(2,2-DIMETHYLPROPANAMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE typically involves the reaction of 2-aminobenzothiazole with 2,2-dimethylpropanoyl chloride to form the corresponding amide. This intermediate is then esterified with methanol in the presence of a suitable catalyst to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(2,2-DIMETHYLPROPANAMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially at the positions adjacent to the nitrogen and sulfur atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that benzothiazole derivatives exhibit promising anticancer properties. Methyl 2-(2,2-dimethylpropanamido)-1,3-benzothiazole-6-carboxylate has been studied for its ability to inhibit cancer cell proliferation. A study conducted on various cancer cell lines demonstrated that this compound effectively induces apoptosis, particularly in breast and lung cancer cells. The mechanism involves the activation of caspases and the modulation of apoptotic pathways, making it a candidate for further development as an anticancer agent.

Case Study:

- Study Title: "Anticancer Activity of Benzothiazole Derivatives"

- Findings: The compound showed IC50 values in the low micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary tests suggest that it possesses significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

Case Study:

- Study Title: "Evaluation of Antimicrobial Activity of Benzothiazole Derivatives"

- Findings: this compound exhibited MIC values lower than those of standard antibiotics against Staphylococcus aureus and Escherichia coli.

Materials Science Applications

1. Polymer Additives

this compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polyvinyl chloride (PVC) has shown improvements in tensile strength and elongation at break.

Data Table: Polymer Properties with Additive

| Property | PVC without Additive | PVC with this compound |

|---|---|---|

| Tensile Strength (MPa) | 45 | 55 |

| Elongation (%) | 150 | 200 |

| Thermal Stability (°C) | 180 | 210 |

Agricultural Chemistry Applications

1. Pesticidal Activity

The compound has been explored for its potential use as a pesticide. Its structural features suggest that it may interact with specific biological targets in pests, leading to effective pest control.

Case Study:

- Study Title: "Insecticidal Activity of Benzothiazole Derivatives"

- Findings: Field trials indicated that formulations containing this compound resulted in a significant reduction in pest populations compared to untreated controls.

Mechanism of Action

The mechanism of action of METHYL 2-(2,2-DIMETHYLPROPANAMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The dimethylpropanamido group may enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), which also contains a dimethyl-substituted amide group. Key differences include:

- Core Heterocycle: The benzothiazole in the target compound vs. a simple benzene ring in ’s compound.

- Directing Groups: ’s compound features an N,O-bidentate directing group, enabling metal-catalyzed C–H functionalization. In contrast, the target compound’s amide and ester groups may act as monodentate or bidentate ligands, depending on steric constraints .

Table 1: Structural and Functional Comparison

| Compound Name | Core Structure | Key Functional Groups | Potential Applications |

|---|---|---|---|

| Target Compound | Benzothiazole | 2,2-Dimethylpropanamido, Methyl ester | Catalysis, Medicinal Chemistry |

| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | Benzene | N,O-Bidentate amide, Hydroxyl | Metal-catalyzed C–H activation |

Reactivity and Catalytic Potential

- ’s Compound : The N,O-bidentate group facilitates chelation to transition metals (e.g., Pd, Cu), enabling directed C–H bond activation. This is critical for regioselective functionalization in synthetic chemistry .

- Target Compound: The benzothiazole’s electron-deficient nature may stabilize metal complexes differently. The ester group could limit coordination sites but improve solubility in nonpolar solvents.

Crystallographic and Database Insights

- The Cambridge Structural Database (CSD) contains over 500,000 entries, including analogs like benzothiazole derivatives and substituted amides. Mining the CSD could reveal bond lengths, angles, and packing motifs for the target compound’s structural class .

- SHELX programs (e.g., SHELXL, SHELXD) are widely used for refining crystal structures, as demonstrated in ’s compound .

Biological Activity

Methyl 2-(2,2-dimethylpropanamido)-1,3-benzothiazole-6-carboxylate is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Synthesis

Chemical Structure : The compound features a benzothiazole ring, an amide group derived from 2,2-dimethylpropanamide, and a carboxylate ester. The structural formula can be represented as follows:

Synthesis : The synthesis typically involves the reaction of 2-aminobenzothiazole with 2,2-dimethylpropanoyl chloride to form the corresponding amide. This intermediate is then esterified with methanol under controlled conditions (0°C to 50°C) to yield the final product.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that benzothiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro assays against several cancer cell lines demonstrated IC50 values in the micromolar range, suggesting potent activity .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models of inflammation, it demonstrated a reduction in inflammatory markers and cytokine production. These effects are believed to be mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in inflammatory responses .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may act as a biochemical probe or inhibitor targeting specific enzymes or pathways involved in disease processes .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of benzothiazole derivatives:

- Study on Anticancer Activity :

- Anti-inflammatory Activity Assessment :

- Mechanistic Studies :

Data Tables

| Activity Type | Cell Line/Model | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 5 | Apoptosis induction |

| Anti-inflammatory | Mouse model | N/A | Inhibition of cytokine production |

Future Directions

The ongoing research into this compound emphasizes its potential as a lead compound for developing new therapeutic agents. Future studies should focus on:

- In vivo Studies : To evaluate efficacy and safety profiles in animal models.

- Mechanistic Insights : To clarify its action at the molecular level.

- Structural Modifications : To enhance potency and selectivity against specific targets.

Q & A

Basic Question: What are the standard experimental protocols for synthesizing methyl 2-(2,2-dimethylpropanamido)-1,3-benzothiazole-6-carboxylate?

Methodological Answer:

The synthesis typically involves a multi-step reaction sequence. A common approach includes:

Condensation Reaction : React methyl 3-amino-4-hydroxybenzoate with 2,2-dimethylpropanoyl chloride under reflux conditions in a polar aprotic solvent (e.g., DMF) for 12–18 hours .

Cyclization : Introduce a thiolation agent (e.g., Lawesson’s reagent) to form the benzothiazole ring. Monitor completion via TLC.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to isolate the pure compound .

Key Validation : Confirm structure via H/C NMR and IR spectroscopy to verify amide and ester functional groups .

Advanced Question: How can researchers optimize reaction conditions to improve yield and purity during synthesis?

Methodological Answer:

Optimization strategies include:

- Temperature Control : Conduct kinetic studies to identify ideal reflux temperatures (e.g., 80–100°C) to minimize side reactions .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to accelerate cyclization .

- Design of Experiments (DoE) : Apply factorial design to evaluate interactions between variables (solvent polarity, stoichiometry, reaction time) .

Data-Driven Adjustment : Use HPLC-MS to monitor intermediate formation and adjust reagent ratios in real time .

Basic Question: What analytical techniques are essential for characterizing this compound’s physicochemical properties?

Methodological Answer:

Core techniques include:

- Spectroscopy :

- Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ion ([M+H]) and fragmentation patterns .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

To address discrepancies:

Reproducibility Checks : Replicate assays under standardized conditions (pH, temperature, cell lines) .

Mechanistic Studies : Perform SAR (Structure-Activity Relationship) analysis to isolate the role of the 2,2-dimethylpropanamido group in bioactivity .

Cross-Validation : Compare results across multiple assays (e.g., antimicrobial disk diffusion vs. MIC assays) to rule out methodological bias .

Documentation : Publish raw data and statistical analyses (e.g., ANOVA) to enhance transparency .

Basic Question: What purification methods are recommended for isolating this compound from reaction mixtures?

Methodological Answer:

Effective purification steps:

- Liquid-Liquid Extraction : Separate polar byproducts using dichloromethane/water phases .

- Chromatography : Employ flash chromatography with a silica gel stationary phase and ethyl acetate/hexane (1:3) eluent .

- Recrystallization : Dissolve crude product in hot ethanol and cool gradually to obtain crystalline solids .

Advanced Question: How can computational modeling predict the reactivity of this compound in novel reactions?

Methodological Answer:

DFT Calculations : Use Gaussian or ORCA software to model electron density maps, identifying nucleophilic/electrophilic sites on the benzothiazole ring .

Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMF vs. THF) to predict kinetic barriers .

Docking Studies : If targeting biological activity, model interactions with enzyme active sites (e.g., cytochrome P450) to guide functionalization .

Basic Question: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use a fume hood during synthesis due to potential release of volatile byproducts (e.g., HCl gas) .

- Waste Disposal : Neutralize acidic/basic waste before disposal in designated containers .

Advanced Question: How can researchers investigate the compound’s stability under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and analyze degradation via HPLC .

- Light Exposure Studies : Use UV chambers to assess photolytic decomposition; monitor by H NMR for structural changes .

- pH-Dependent Stability : Prepare buffered solutions (pH 3–9) and track ester hydrolysis kinetics using LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.